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Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein in the B-cell lymphoma-2 (Bcl-2)

family, has emerged as a critical therapeutic target in oncology. Its overexpression is a key

survival mechanism for various cancer cells, particularly in hematological malignancies like

acute myeloid leukemia (AML), multiple myeloma (MM), and non-Hodgkin lymphoma (NHL),

and is frequently associated with treatment resistance and poor prognosis[1][2]. Consequently,

the development of selective Mcl-1 inhibitors has been a significant focus of research. These

BH3-mimetic drugs aim to restore the natural process of apoptosis by disrupting the interaction

between Mcl-1 and pro-apoptotic proteins.

This guide provides a comprehensive review and comparison of the clinical trial outcomes for

several Mcl-1 inhibitors, presenting key efficacy and safety data, outlining experimental

methodologies, and discussing the challenges and future directions for this promising class of

therapeutics.

The Mcl-1 Signaling Pathway in Apoptosis
Mcl-1 prevents apoptosis by sequestering pro-apoptotic "activator" proteins like BIM and

"effector" proteins like BAK. Potent Mcl-1 inhibitors bind to the BH3-binding groove of Mcl-1

with high affinity, displacing these pro-apoptotic partners. The released BAK can then

oligomerize, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c

release, and subsequent caspase activation, culminating in programmed cell death.
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Caption: Mechanism of Mcl-1 inhibitor-induced apoptosis.

Comparative Analysis of Mcl-1 Inhibitors in Clinical
Trials
Several selective Mcl-1 inhibitors have entered clinical development, primarily in Phase 1 dose-

escalation and expansion studies. However, the landscape has been challenging, with several

programs terminated due to toxicity concerns, particularly cardiotoxicity. The following tables

summarize the status and outcomes of key agents.

Table 1: Overview of Key Mcl-1 Inhibitors in Clinical Development
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Inhibitor Name
Sponsoring
Company

Key Trial
Identifier(s)

Status (as of late
2024)

Tapotoclax (AMG 176) Amgen / BeiGene
NCT02675452,

NCT05209152
Terminated[3][4]

AZD5991 AstraZeneca NCT03218683 Terminated[2][5]

PRT1419 Prelude Therapeutics
NCT04837677,

NCT04543305
Ongoing[6][7][8]

MIK665 (S64315) Novartis / Servier Not specified Terminated[4]

ABBV-467 AbbVie Not specified Terminated[4][9]

Table 2: Summary of Clinical Trial Outcomes for Mcl-1 Inhibitors
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Inhibitor
Trial
(Patient
Population)

N
Treatment
Regimen

Key
Efficacy
Results

Major
Toxicities &
Reason for
Discontinua
tion

Tapotoclax

(AMG 176)

Ph 1 (HMA-

failure MDS)

[3][10]

7
Monotherapy

(IV)

ORR: 0%.

Transient

blast

reduction and

decreased

RBC

transfusion

needs

observed.

Manageable

safety profile;

no DLTs.

Nausea,

fatigue,

diarrhea.

Terminated

due to lack of

clinical

activity[3][10].

AZD5991

Ph 1 (R/R

Hematologic

Malignancies)

[9][11]

78

Monotherapy

(n=61),

Combination

w/ Venetoclax

(n=17)

Low overall

response

rate. 3 MDS

patients

achieved

objective

responses

(mCR or PR)

[9][11].

High

incidence of

asymptomatic

troponin

elevation[9]

[11][12].

Common

AEs:

diarrhea,

nausea,

vomiting[9]

[11].

Terminated

due to safety

(cardiac) and

limited

efficacy[9].

PRT1419 Ph 1

(Advanced/M

etastatic

26 Monotherapy

(Oral)

Data on

efficacy not

yet mature.

BAX and

Acceptable

safety.

Neutropenia,

nausea,

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.onclive.com/view/tapotoclax-demonstrates-safety-yields-anti-leukemic-effects-but-no-responses-in-mds-following-hmas
https://ascopubs.org/doi/10.1200/JCO.2024.42.16_suppl.6570
https://www.onclive.com/view/tapotoclax-demonstrates-safety-yields-anti-leukemic-effects-but-no-responses-in-mds-following-hmas
https://ascopubs.org/doi/10.1200/JCO.2024.42.16_suppl.6570
https://aacrjournals.org/clincancerres/article/30/21/4844/749130/A-Phase-1-First-in-Human-Study-of-the-MCL-1
https://pubmed.ncbi.nlm.nih.gov/39167622/
https://aacrjournals.org/clincancerres/article/30/21/4844/749130/A-Phase-1-First-in-Human-Study-of-the-MCL-1
https://pubmed.ncbi.nlm.nih.gov/39167622/
https://aacrjournals.org/clincancerres/article/30/21/4844/749130/A-Phase-1-First-in-Human-Study-of-the-MCL-1
https://pubmed.ncbi.nlm.nih.gov/39167622/
https://m.youtube.com/watch?v=ircw6oxtx0o
https://aacrjournals.org/clincancerres/article/30/21/4844/749130/A-Phase-1-First-in-Human-Study-of-the-MCL-1
https://pubmed.ncbi.nlm.nih.gov/39167622/
https://aacrjournals.org/clincancerres/article/30/21/4844/749130/A-Phase-1-First-in-Human-Study-of-the-MCL-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solid Tumors)

[6][13]

caspase 3

activation

observed as

PD

markers[6].

diarrhea,

vomiting.

Notably, no

cardiac

toxicity was

observed[6]

[13].

Experimental Protocols and Methodologies
Understanding the design of these crucial first-in-human trials is key to interpreting their

outcomes. Below are summarized protocols for the key clinical studies cited.

Protocol Summary: AZD5991 Phase 1 Study
(NCT03218683)

Patient Population: Adults with relapsed or refractory hematologic malignancies, including

AML, MDS, MM, and various lymphomas[9]. A total of 78 patients were treated across both

study cohorts[9].

Study Design: This was a Phase 1, open-label, multicenter, dose-escalation and dose-

expansion study[11].

Monotherapy Cohort (n=61): Patients received AZD5991 intravenously in escalating

doses, administered either once or twice weekly during a 3-week cycle[9][11].

Combination Cohort (n=17): Patients with AML or MDS received escalating doses of

AZD5991 plus the Bcl-2 inhibitor venetoclax over a 3- or 4-week cycle[9][11].

Response Assessment: Tumor response was evaluated using standard criteria appropriate

for each malignancy (e.g., International Working Group criteria for AML and MDS)[9].

Safety and Tolerability: The primary objectives were to assess safety and determine the

maximum tolerated dose (MTD). Dose-limiting toxicities (DLTs) were evaluated during the

first cycle. For the combination arm, DLTs specifically included Grade ≥2 cardiac events or
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troponin elevations associated with clinical symptoms[9]. Adverse events (AEs) were graded

according to NCI-CTCAE.

Protocol Summary: Tapotoclax (AMG 176) Phase 1
Study in MDS (NCT05209152)

Patient Population: Adult patients with high-risk myelodysplastic syndromes (MDS) who had

failed prior hypomethylating agent (HMA) therapy[3][10]. Seven patients were enrolled[3].

Study Design: A Phase 1, open-label, dose-finding study using a modified Toxicity Probability

Interval (mTPI) design. Tapotoclax was administered intravenously once per week in 28-day

cycles[10]. Doses of 120 mg/m² and 240 mg/m² were evaluated[3].

Response Assessment: The primary endpoint was safety, including the incidence of DLTs

and AEs. Secondary endpoints included Overall Response Rate (ORR) based on 2006 IWG

criteria for MDS[3]. Bone marrow biopsies were performed at baseline and after specified

cycles to monitor response[3].

Safety and Tolerability: Safety was the primary objective. DLTs were monitored in the first

cycle. Cardiac AEs were closely monitored, but no clinically significant troponin elevations

were observed in this study[10].

A Typical Phase 1 Dose-Escalation Workflow
The workflow for a first-in-human, dose-escalation study is designed to cautiously identify a

safe and effective dose for further testing. The process is iterative, involving small patient

cohorts and careful safety monitoring.
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Caption: A standard 3+3 dose-escalation clinical trial workflow.
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Discussion and Future Outlook
The clinical development of Mcl-1 inhibitors has been hampered by a significant, class-wide

challenge: cardiotoxicity[12]. The on-target effect of Mcl-1 inhibition in cardiomyocytes, where

the protein is essential for mitochondrial health, has led to asymptomatic elevations in cardiac

troponins in studies of AZD5991, MIK665, and ABBV-467, prompting their discontinuation[4][9].

This has created a narrow therapeutic window, making it difficult to achieve doses high enough

for potent anti-tumor activity without inducing cardiac stress.

Despite these setbacks, the rationale for targeting Mcl-1 remains strong, especially as a

mechanism to overcome resistance to other targeted therapies like the Bcl-2 inhibitor

venetoclax[2][14]. The combination of Mcl-1 and Bcl-2 inhibitors has shown powerful synergy in

preclinical models[1][14].

Key takeaways from the current clinical landscape include:

Toxicity is the Primary Hurdle: Mitigating off-tumor cardiac effects is the most critical

challenge. The Phase 1 results for PRT1419, which reported no cardiac toxicity in solid

tumor patients, are encouraging and will be watched closely as data from its hematologic

malignancy trial emerges[6][13].

Limited Monotherapy Activity: In heavily pre-treated patient populations, Mcl-1 inhibitors have

shown limited single-agent efficacy so far. Tapotoclax, while demonstrating some biological

activity in MDS, did not produce objective responses, leading to its termination[3][10].

Combination Therapy is Key: The path forward will likely rely on combination strategies.

Pairing Mcl-1 inhibitors with agents like venetoclax, hypomethylating agents, or proteasome

inhibitors could enhance efficacy and potentially allow for lower, safer doses of the Mcl-1

inhibitor[2].

The future of Mcl-1 targeting may lie in novel approaches that can dissociate anti-tumor

efficacy from cardiotoxicity. This includes the development of next-generation inhibitors with

different pharmacological properties or entirely new modalities, such as proteolysis-targeting

chimeras (PROTACs) designed to degrade the Mcl-1 protein rather than just inhibit it.

Continued research into predictive biomarkers to identify patients most likely to benefit will also
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be crucial for the successful clinical implementation of this important class of anti-cancer

agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1574543#literature-review-of-clinical-trial-outcomes-
for-mcl-1-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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